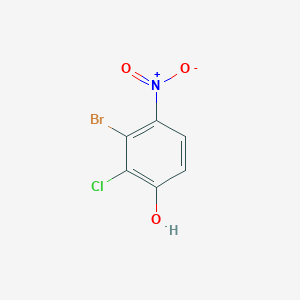
3-Bromo-2-chloro-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-chloro-4-nitrophenol is a chemical compound with the CAS Number: 2091684-74-9 . It has a molecular weight of 252.45 and is typically found in the form of a powder .
Molecular Structure Analysis
The molecular formula of 3-Bromo-2-chloro-4-nitrophenol is C6H3BrClNO3 . The molecular structure of this compound includes a bromine (Br), a chlorine (Cl), and a nitro group (NO2) attached to a phenol ring .Aplicaciones Científicas De Investigación
Intermediate in Chemical Synthesis
“3-Bromo-2-chloro-4-nitrophenol” is likely used as an intermediate in the synthesis of various pesticides, dyes, and pharmaceuticals. Similar compounds, such as chlorinated nitrophenols, are widely utilized for these purposes .
Enzyme-Catalyzed Copolymerization
Compounds like “4-Bromo-2-chlorophenol” have been used in enzyme-catalyzed copolymerizations with phenols, catalyzed by fungal laccases . It’s plausible that “3-Bromo-2-chloro-4-nitrophenol” could serve a similar role in polymer chemistry.
Degradation by Bacterial Strains
Nitro group-containing compounds, including chlorinated nitrophenols, can be degraded by specific bacterial strains like Burkholderia sp. This suggests potential applications in bioremediation and environmental cleanup efforts .
Synthesis of Organic Derivatives
The compound may also be used to synthesize organic derivatives such as arylbenzo[b][1,4]oxazin derivatives, which have various applications in medicinal chemistry .
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-2-chloro-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEDQXYDIGYWRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-4-nitrophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2924547.png)
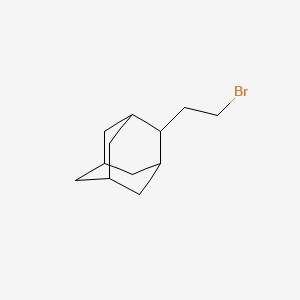
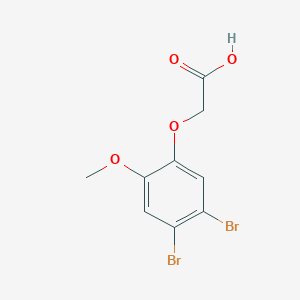
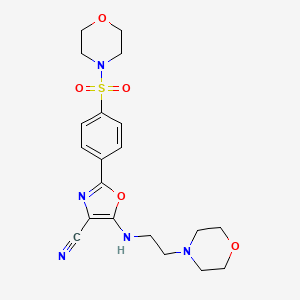
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-nitrothiophene-2-carboxylate](/img/structure/B2924555.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2924556.png)
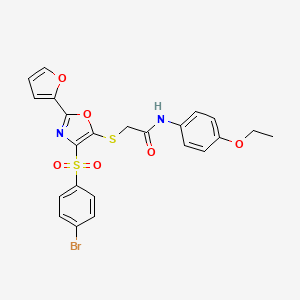
![N-(5-((5-chloro-2-methoxyphenyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2924559.png)
![N-[p-(4(5)-imidazolyl)benzyl]acrylamid](/img/structure/B2924560.png)

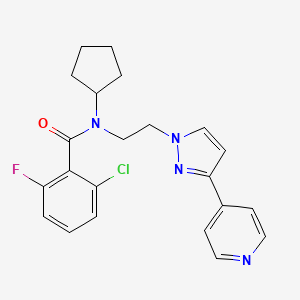
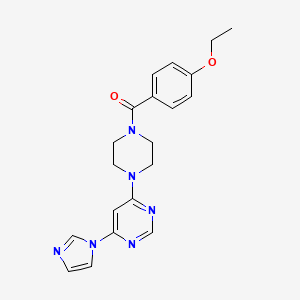

![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2924568.png)